molecular formula C26H25N3O5S B2982715 Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 899962-45-9

Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2982715
CAS No.: 899962-45-9
M. Wt: 491.56
InChI Key: WJSDFAOBPQKGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a benzofuropyrimidine core fused with a cyclopentyl substituent at position 3 and a sulfanyl-acetyl-amino benzoate ester side chain. Its molecular complexity arises from the fusion of benzofuran and pyrimidine rings, which are further functionalized with a sulfur-containing thioether linkage.

Properties

IUPAC Name

ethyl 2-[[2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-2-33-25(32)17-11-5-7-13-19(17)27-21(30)15-35-26-28-22-18-12-6-8-14-20(18)34-23(22)24(31)29(26)16-9-3-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSDFAOBPQKGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate, with the CAS number 899962-45-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H25N3O5SC_{26}H_{25}N_{3}O_{5}S, with a molecular weight of 491.6 g/mol. The structure includes a benzofuro[3,2-d]pyrimidine core, which is known to exhibit various biological activities.

PropertyValue
CAS Number899962-45-9
Molecular FormulaC26H25N3O5S
Molecular Weight491.6 g/mol

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate exhibit significant antimicrobial properties. For instance, derivatives of benzofuro-pyrimidines have shown effectiveness against various bacterial strains and fungi .

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects through inhibition pathways involving prostaglandin E synthase (mPGES-1). A related study demonstrated that structural modifications in similar compounds led to nanomolar potency in inhibiting PGE2 formation in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The benzofuro-pyrimidine scaffold has been recognized for its anticancer properties. Studies have indicated that such compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The ability of these compounds to interact with cellular targets makes them promising candidates for further development in cancer therapy .

Study on Inhibitory Effects

A notable study investigated the inhibitory effects of a related compound on mPGES-1. The results showed an IC80 value of 24 nM for PGE2 formation inhibition in LPS-stimulated human whole blood (HWB). This finding highlights the potential of structurally similar compounds in managing inflammatory responses effectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications to the cyclopentyl group significantly influenced biological activity. Compounds with enhanced lipophilicity and optimal electronic properties showed improved efficacy against targeted enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound shares structural homology with sulfonylurea-like molecules and fused heterocyclic systems. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate (Target) Benzofuro[3,2-d]pyrimidine Cyclopentyl, sulfanyl-acetyl-amino benzoate C₂₆H₂₅N₃O₅S 515.6* -
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidine 4-Methylphenyl, sulfanyl-acetyl-amino benzoate C₂₂H₂₃N₃O₄S₂ 457.6
Ethyl 4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate Benzothiolo[2,3-d]pyrimidine Methyl, sulfanyl-acetyl-amino benzoate C₂₂H₂₃N₃O₄S₂ 457.6
Metsulfuron-methyl Triazinyl-sulfonylurea Methyl, methoxy-triazine C₁₄H₁₅N₅O₆S 381.4

Notes:

  • Substituent Effects : The cyclopentyl group in the target compound may enhance lipophilicity (higher XLogP3*) compared to methylphenyl or methyl substituents in analogs.
  • Molecular Weight : The target compound’s higher molecular weight (515.6 g/mol vs. ~457.6 g/mol for analogs) suggests increased steric bulk, which could influence pharmacokinetics.

Functional and Bioactivity Comparisons

  • Sulfonylurea Herbicides : Compounds like metsulfuron-methyl (C₁₄H₁₅N₅O₆S) share a sulfonylurea moiety, which inhibits acetolactate synthase (ALS) in plants . The target compound’s sulfanyl-acetyl group may mimic this mechanism but lacks direct evidence of herbicidal activity.
  • Thieno/Benzothiolo Pyrimidines: Analogs with thieno- or benzothiolo-pyrimidine cores (e.g., C₂₂H₂₃N₃O₄S₂) are associated with kinase inhibition or antimicrobial activity due to sulfur’s electron-withdrawing effects . The benzofuropyrimidine core in the target compound could exhibit distinct reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.